molecular formula C7H11NOS B117163 (4-Isopropylthiazol-2-yl)methanol CAS No. 156589-83-2

(4-Isopropylthiazol-2-yl)methanol

Cat. No.: B117163
CAS No.: 156589-83-2
M. Wt: 157.24 g/mol
InChI Key: YJTSEYDGJPGJPR-UHFFFAOYSA-N
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Description

(4-Isopropylthiazol-2-yl)methanol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

156589-83-2

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(4-propan-2-yl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3

InChI Key

YJTSEYDGJPGJPR-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)CO

Canonical SMILES

CC(C)C1=CSC(=N1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4.5 g of 2-carboethoxy-4-(1-methylethyl)thiazole, 100 ml of ethyl alcohol and 1.1 g of sodium borohydride was heated to reflux for 4 hr. The reaction mixture was then condensed to one half of the original volume in vacuo, diluted with 150 ml of water and extracted with methylene chloride. The combined extracts were washed with water, dried (MgSO4) and condensed in vacuo to give 4.0 g of 4-(1-methylethyl)-2-thiazole methanol; m.p. 80°-82° C.
Quantity
4.5 g
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reactant
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100 mL
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1.1 g
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reactant
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

Using the procedure of Example 5B, but replacing ethyl 2-isopropyl-4-thiazolecarboxylate with methyl 4-isopropylthiazole-2-carboxylate provided, after silica gel chromatography using 2% methanol in chloroform, the desired compound (Rf 0.3, 5% methanol in chloroform) in 96% yield.
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Yield
5%

Synthesis routes and methods III

Procedure details

Sodium borohydride (40.4 g, 1.07 mol) was added in portions over 5-6 min to a cooled (5° C.) solution of 4-(1-methylethyl)thiazole-2-carboxylic acid ethyl ester (Example 12; 193 g, 0.97 mol) in ethanol (1.0 L). The solution was allowed then to stir at room temperature overnight. Examination of the reaction by tlc showed that a minor amount of starting ester remained. A second portion of sodium borohydride (4.0 g, 107 mmol) was added and after the mixture was stirred at ambient temperature for 40 min, the volatiles were removed under reduced pressure. Water (1.5 L) was added and the mixture was adjusted to pH 5-6 using acetic acid, then was extracted with chloroform (3×500 mL). The organic extracts were washed with brine (500 mL), dried (MgSO4), filtered and concentrated in vacuo to give 125 g of the crude alcohol as an oil. The oil was slurried in diethyl ether/hexane (1:19, 500 mL) and after the mixture was cooled, the resulting solids were collected by filtration, were washed with hexane and dried to give 4-(1-methylethyl)thiazole-2-methanol (102.6 g, 67.4% yield).
Quantity
40.4 g
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reactant
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193 g
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reactant
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1 L
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solvent
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ester
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4 g
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